molecular formula C16H26O2 B12530043 Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- CAS No. 834900-56-0

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl-

Cat. No.: B12530043
CAS No.: 834900-56-0
M. Wt: 250.38 g/mol
InChI Key: RGPCEEKSWSYKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring additional cyclohexylcarbonyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of cyclohexanone with cyclohexylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the cyclohexylcarbonyl group to the cyclohexanone ring. Subsequent methylation using methyl iodide and a strong base like sodium hydride can introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a six-carbon ring.

    Cyclohexanol: The alcohol derivative of cyclohexanone.

    Cyclohexylcarboxylic acid: A carboxylic acid derivative with a cyclohexyl group.

Uniqueness

Cyclohexanone, 6-(cyclohexylcarbonyl)-2,2,5-trimethyl- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.

Properties

CAS No.

834900-56-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

6-(cyclohexanecarbonyl)-2,2,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C16H26O2/c1-11-9-10-16(2,3)15(18)13(11)14(17)12-7-5-4-6-8-12/h11-13H,4-10H2,1-3H3

InChI Key

RGPCEEKSWSYKKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C2CCCCC2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.